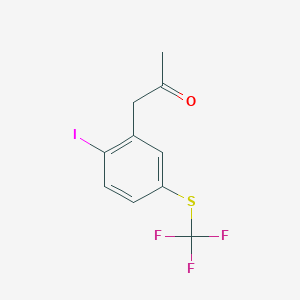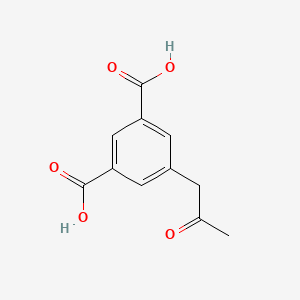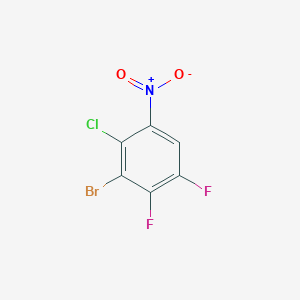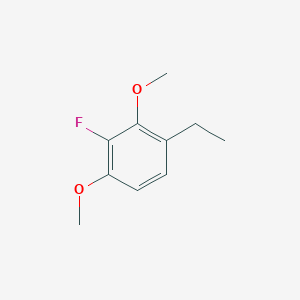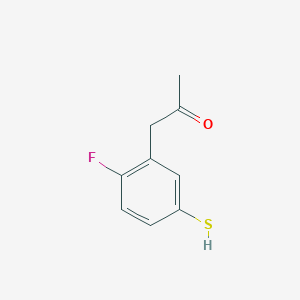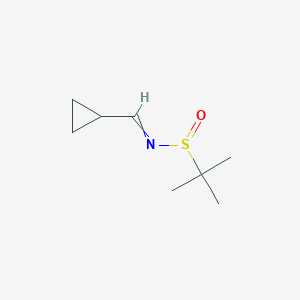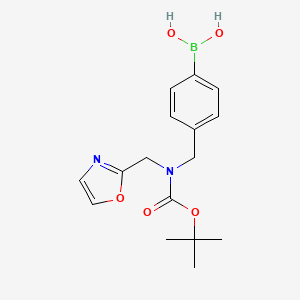
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound that features a brominated phenyl ring with a mercapto group and a bromomethyl substituent
Méthodes De Préparation
The synthesis of 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps:
Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce bromine atoms at specific positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Introduction of Mercapto Group: The mercapto group can be introduced through a thiolation reaction, where a suitable thiol reagent is used to replace a halogen atom on the phenyl ring.
Formation of Bromomethyl Substituent: The bromomethyl group can be introduced via a halomethylation reaction, typically using formaldehyde and hydrobromic acid (HBr) under acidic conditions.
Final Assembly: The final step involves the coupling of the brominated phenyl ring with the bromomethyl and mercapto groups to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and alcohols.
Applications De Recherche Scientifique
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl and mercapto groups.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism by which 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one exerts its effects involves the reactivity of its functional groups:
Bromomethyl Group: Acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules.
Mercapto Group: Can form disulfide bonds with thiol groups on proteins, leading to potential modifications in protein structure and function.
Carbonyl Group: Participates in nucleophilic addition reactions, which can lead to the formation of various adducts.
Molecular targets and pathways involved include enzymes with nucleophilic active sites, proteins with accessible thiol groups, and receptors that can interact with the compound’s functional groups.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one include:
1-Bromo-3-phenylpropane: Lacks the mercapto group and has different reactivity and applications.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of a mercapto group, leading to different chemical properties.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its combination of bromomethyl, mercapto, and carbonyl groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H10Br2OS |
|---|---|
Poids moléculaire |
338.06 g/mol |
Nom IUPAC |
1-bromo-3-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |
Clé InChI |
OKLQCVRDECTBHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S)CBr)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



